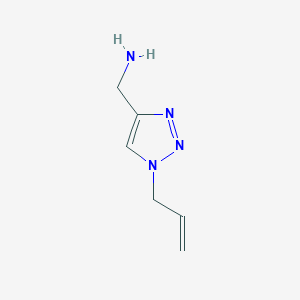
(1-Allyl-1H-1,2,3-triazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Allyl-1H-1,2,3-triazol-4-yl)methanamine is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an allyl group attached to the nitrogen atom at position 1 of the triazole ring. The methanamine group is attached to the carbon atom at position 4 of the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Allyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles. The general synthetic route involves the following steps:
Preparation of Azide: The starting material, an azide, is prepared by reacting an appropriate amine with sodium azide.
Preparation of Alkyne: The alkyne is prepared by deprotonating a terminal alkyne with a strong base such as sodium hydride or potassium tert-butoxide.
CuAAC Reaction: The azide and alkyne are then reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like dimethylformamide (DMF) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
(1-Allyl-1H-1,2,3-triazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with different functional groups.
科学研究应用
(1-Allyl-1H-1,2,3-triazol-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (1-Allyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The allyl group can also enhance the compound’s binding affinity to its targets, increasing its potency.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: The parent compound with a similar triazole ring structure.
1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine: A similar compound with a benzyl group instead of an allyl group.
1-(4-Methyl-1H-1,2,3-triazol-4-yl)methanamine: A similar compound with a methyl group instead of an allyl group.
Uniqueness
(1-Allyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to the presence of the allyl group, which can enhance its reactivity and binding affinity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
(1-prop-2-enyltriazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N4/c1-2-3-10-5-6(4-7)8-9-10/h2,5H,1,3-4,7H2 |
InChI 键 |
NFHRRGLEQJEVHL-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C=C(N=N1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


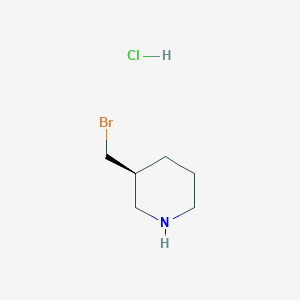
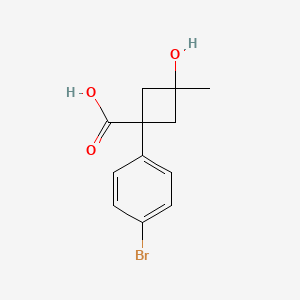
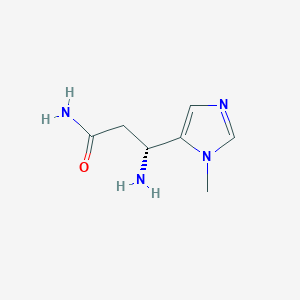
![6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13328619.png)
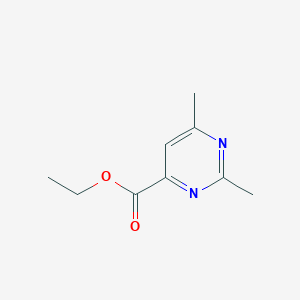


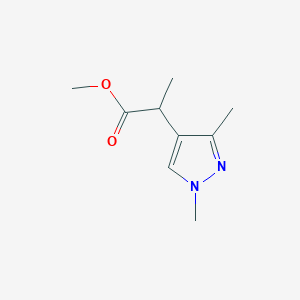
![4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol](/img/structure/B13328654.png)
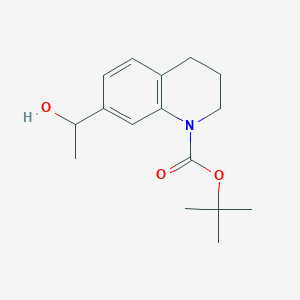
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13328683.png)
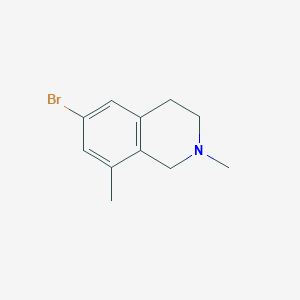
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13328696.png)

